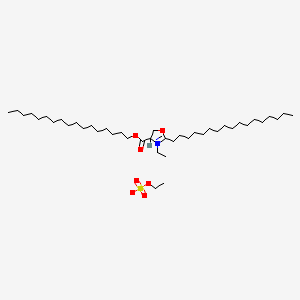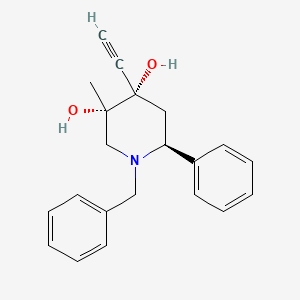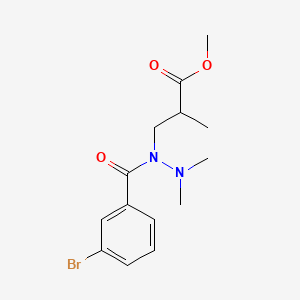
3-(2,2-Dimethyl-1-3'-bromobenzoylhydrazino)-2-methylpropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dimethyl-1-3’-bromobenzoylhydrazino)-2-methylpropionate is a synthetic organic compound that belongs to the class of hydrazino derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound, featuring a bromobenzoyl group and a hydrazino linkage, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1-3’-bromobenzoylhydrazino)-2-methylpropionate typically involves the following steps:
Formation of the Hydrazino Intermediate: The initial step involves the reaction of 2,2-dimethylpropionic acid with hydrazine hydrate under acidic conditions to form the hydrazino intermediate.
Bromobenzoylation: The hydrazino intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high purity.
Continuous Flow Reactors: For large-scale production with consistent quality.
化学反応の分析
Types of Reactions
3-(2,2-Dimethyl-1-3’-bromobenzoylhydrazino)-2-methylpropionate can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The bromobenzoyl group can be reduced to form benzyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Azo Compounds: From oxidation reactions.
Benzyl Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its hydrazino group.
Antimicrobial Activity: Exhibits activity against certain bacterial strains.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Diagnostic Agents: Used in the development of diagnostic reagents.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 3-(2,2-Dimethyl-1-3’-bromobenzoylhydrazino)-2-methylpropionate involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
3-(2,2-Dimethyl-1-3’-chlorobenzoylhydrazino)-2-methylpropionate: Similar structure with a chlorine atom instead of bromine.
3-(2,2-Dimethyl-1-3’-fluorobenzoylhydrazino)-2-methylpropionate: Similar structure with a fluorine atom instead of bromine.
Uniqueness
Bromine Atom: The presence of a bromine atom can influence the compound’s reactivity and biological activity.
Hydrazino Linkage: Provides unique properties in terms of binding and reactivity.
特性
CAS番号 |
96804-49-8 |
|---|---|
分子式 |
C14H19BrN2O3 |
分子量 |
343.22 g/mol |
IUPAC名 |
methyl 3-[(3-bromobenzoyl)-(dimethylamino)amino]-2-methylpropanoate |
InChI |
InChI=1S/C14H19BrN2O3/c1-10(14(19)20-4)9-17(16(2)3)13(18)11-6-5-7-12(15)8-11/h5-8,10H,9H2,1-4H3 |
InChIキー |
ZDXBUOGIQWYFJF-UHFFFAOYSA-N |
正規SMILES |
CC(CN(C(=O)C1=CC(=CC=C1)Br)N(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French]](/img/structure/B15192732.png)
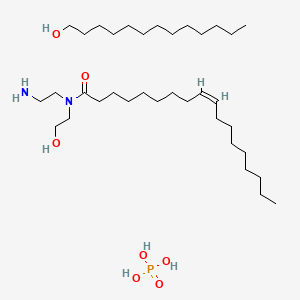
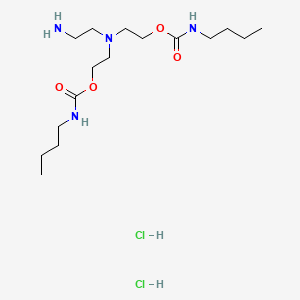
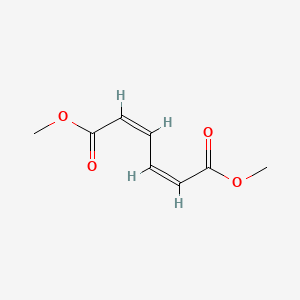

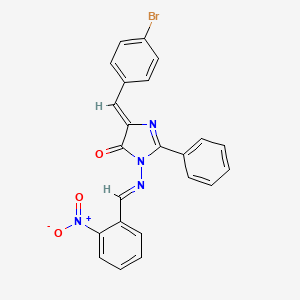
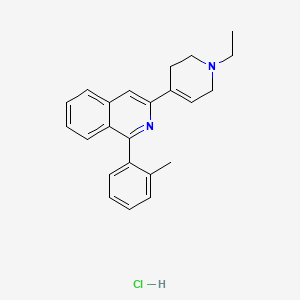
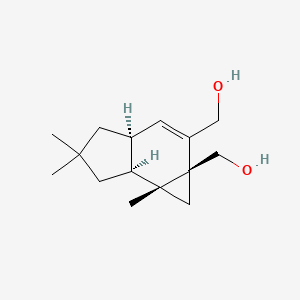
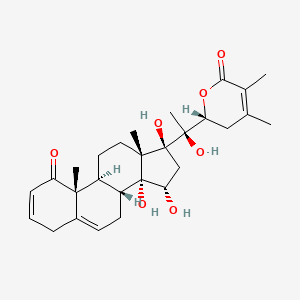
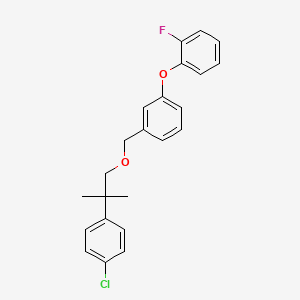

![2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15192824.png)
